molecular formula C16H13NO2 B3059461 Methyl 2-phenyl-1H-indole-5-carboxylate CAS No. 190071-25-1

Methyl 2-phenyl-1H-indole-5-carboxylate

Cat. No.: B3059461
CAS No.: 190071-25-1
M. Wt: 251.28 g/mol
InChI Key: QRCCAIGGRLMANJ-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-1H-indole-5-carboxylate (CAS 190071-25-1) is a high-purity chemical reagent for research and development applications. This compound, with the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol, serves as a key synthetic intermediate for constructing more complex molecules . The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous pharmacologically active compounds . Indole derivatives are integral to drug discovery projects, demonstrating potent antifungal, antibacterial, anti-inflammatory, antiviral, and anticancer properties by facilitating targeted interactions with biological macromolecules . This specific ester derivative is particularly valuable as a synthetic precursor; the methyl ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or used in further transformations to create novel compounds for biological screening . Literature documents its synthesis with yields exceeding 90%, highlighting its accessibility as a building block . Researchers utilize this compound in the exploration and development of new therapeutic agents targeting a wide array of diseases, including cancer, diabetes, and neurological disorders . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-phenyl-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-16(18)12-7-8-14-13(9-12)10-15(17-14)11-5-3-2-4-6-11/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCCAIGGRLMANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467745
Record name Methyl 2-phenyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190071-25-1
Record name Methyl 2-phenyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Phenyl 1h Indole 5 Carboxylate and Analogues

Established Synthetic Pathways for Indole (B1671886) Derivatives Relevant to the Compound

A variety of methods have been established for the construction of the indole core. mdpi.com The most relevant pathways for synthesizing a 2,5-disubstituted indole like Methyl 2-phenyl-1H-indole-5-carboxylate include classical name reactions and modern transition-metal-catalyzed processes.

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely used method for preparing substituted indoles. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone). thermofisher.comtestbook.com

The general mechanism proceeds through the following key steps:

Formation of a phenylhydrazone from a phenylhydrazine (B124118) and a ketone (e.g., acetophenone).

Tautomerization of the hydrazone to its enamine form.

A researchgate.netresearchgate.net-sigmatropic rearrangement (amino-Claisen rearrangement) after protonation, which forms a new C-C bond.

Rearomatization and subsequent cyclization to form an aminoacetal (aminal).

Elimination of ammonia (B1221849) with acid catalysis to yield the final aromatic indole product. wikipedia.org

This synthesis can be catalyzed by a range of Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃, AlCl₃). wikipedia.orgtestbook.com For the synthesis of this compound, the logical starting materials would be (4-methoxycarbonylphenyl)hydrazine and acetophenone (B1666503). The reaction of these precursors under acidic conditions would be expected to yield the target indole.

Table 1: Selected Catalysts for Fischer Indole Synthesis

Catalyst Type Examples Reference
Brønsted Acids Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TSA), HCl, H₂SO₄ wikipedia.org
Lewis Acids Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminium chloride (AlCl₃) wikipedia.orgtestbook.com

Adaptations of the Fischer synthesis, such as the Buchwald modification, utilize palladium catalysis to couple aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org

The Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929, is a powerful method for producing 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.com The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine). wikipedia.orgresearchgate.net

The mechanism is understood to involve a sequence of:

Michael addition of the enamine to the benzoquinone.

Nucleophilic attack by the enamine π-bond to form the heterocyclic ring.

An elimination step to yield the aromatic 5-hydroxyindole. wikipedia.org

While the classic Nenitzescu synthesis directly yields 5-hydroxyindoles, its relevance to this compound lies in its ability to functionalize the C5 position of the indole ring. researchgate.net To obtain the target compound via this route, one would need to start with a suitably substituted benzoquinone or, more likely, perform a post-synthesis modification of the 5-hydroxy group to the methyl ester. The reaction can be catalyzed by Lewis acids, and studies have explored the use of various metal salts in environmentally benign solvents. cnr.itresearchgate.net The synthesis has been successfully applied to produce precursors for antitumor compounds and other biologically important molecules. wikipedia.org

Beyond the Fischer and Nenitzescu syntheses, several other strategies are employed to construct the indole nucleus, particularly those utilizing transition-metal catalysis.

Larock Annulation: This palladium-catalyzed reaction provides a highly versatile route to 2,3-disubstituted indoles by coupling o-iodoanilines with internal alkynes. acs.org The reaction is generally regioselective, with the aryl group of the aniline (B41778) adding to the less sterically hindered end of the alkyne. acs.org Recent advancements have explored the use of other metal catalysts like nickel, cobalt, and manganese to improve the sustainability of the process. researchgate.net For the target molecule, this could involve the coupling of methyl 4-amino-3-iodobenzoate with phenylacetylene.

Madelung Synthesis: This method involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. researchgate.net While a classic method, its harsh conditions limit its applicability to substrates with sensitive functional groups. Modified versions, however, have been developed to be more efficient. researchgate.net

Table 2: Comparison of Major Indole Synthesis Strategies

Synthesis Method Key Reactants Typical Product Substitution Key Features
Fischer Arylhydrazine, Aldehyde/Ketone C2 and/or C3 substituted Widely applicable, acid-catalyzed, potential regioselectivity issues. wikipedia.orgthermofisher.com
Nenitzescu Benzoquinone, Enamine 5-hydroxy, C2, C3 substituted Direct route to 5-hydroxyindoles. wikipedia.orgsynarchive.com
Larock o-Haloaniline, Alkyne C2, C3 substituted Palladium-catalyzed, high regioselectivity, good functional group tolerance. acs.org

| Madelung | N-acyl-o-toluidine | Substituted at various positions | Strong base, high temperature, classic method with modern modifications. researchgate.net |

Other modern methods include various C-H activation and intramolecular annulation reactions that offer novel pathways to fused and spirocyclic indolines and other complex indole structures. rsc.org

Targeted Synthesis of this compound

The specific synthesis of this compound requires careful selection of starting materials and reaction conditions to ensure the desired substitution pattern.

Achieving the correct regiochemistry is paramount. In the context of the Fischer indole synthesis, using an unsymmetrical ketone can lead to two different indole products. thermofisher.com However, for the target molecule, the use of acetophenone (a methyl ketone) with (4-methoxycarbonylphenyl)hydrazine simplifies this issue. The primary challenge for regiocontrol arises from the substituent on the phenylhydrazine ring. The electron-withdrawing nature of the methoxycarbonyl group at the para-position influences the electronics of the researchgate.netresearchgate.net-sigmatropic rearrangement, generally favoring the formation of the 5-substituted indole over the 7-substituted isomer. nih.gov The choice of acid catalyst can also play a significant role; for instance, Eaton's reagent has been shown to provide unprecedented regiocontrol in certain Fischer indole reactions. researchwithnj.com

In palladium-catalyzed methods like the Larock annulation, regioselectivity is primarily dictated by steric and electronic effects during the migratory insertion step of the alkyne into the aryl-palladium bond. acs.org The reaction typically places the aryl group of the aniline on the less sterically hindered carbon of the alkyne and the nitrogen on the more hindered carbon, offering a high degree of predictability. acs.org

The most direct approach to synthesizing this compound is to incorporate the required functional groups into the starting materials before the cyclization reaction.

Convergent Synthesis (Pre-functionalization):

Fischer Synthesis: The reaction between (4-methoxycarbonylphenyl)hydrazine and acetophenone directly introduces the 5-methoxycarbonyl and 2-phenyl groups, respectively. This is the most common and convergent strategy.

Larock Annulation: The reaction of methyl 4-amino-3-halobenzoate with phenylacetylene would also assemble the core with the desired substituents in a single step.

Post-functionalization of the Indole Core: While less efficient for this specific target, it is possible to functionalize a pre-formed indole ring. The inherent reactivity of the indole nucleus makes electrophilic substitution most favorable at the C3 position. chim.it Functionalization at C2 is often achieved if C3 is blocked. chim.itnih.gov Functionalizing the benzenoid ring (C4-C7 positions) is more challenging and typically requires directed metalation or C-H activation strategies, often involving a directing group on the indole nitrogen. nih.govacs.org Therefore, introducing the 2-phenyl and 5-carboxylate groups onto a plain indole ring would be a multi-step and less efficient process compared to building the molecule from appropriately chosen precursors.

Functionalization Strategies for 2-Phenyl and 5-Methyl Substituents

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, making it highly suitable for the synthesis of 2-phenylindoles. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound with an organic halide or triflate. In the context of synthesizing 2-phenyl-1H-indole derivatives, this can be approached in several ways. One common strategy is the coupling of a 2-haloindole derivative with phenylboronic acid or its esters.

The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. For instance, catalyst systems based on ligands like SPhos and XPhos have been found to be effective for the coupling of nitrogen-rich heterocycles. nih.gov The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. youtube.com

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of solvent, base, and temperature. youtube.comresearchgate.net Dioxane and tetrahydrofuran (B95107) (THF) are commonly used solvents, while bases such as potassium phosphate (B84403) (K₃PO₄) and potassium fluoride (B91410) (KF) are frequently employed. nih.govbeilstein-journals.org The reaction conditions can be optimized to achieve high yields and accommodate a wide range of functional groups on both the indole and phenyl rings. beilstein-journals.org

Reactant 1Reactant 2Catalyst/LigandBaseSolventTemperature (°C)Yield (%)
2-Bromo-3-methylphenylamide1-Naphthaleneboronic acidPd₂(dba)₃ / L7K₃PO₄THF50up to 99
Aryl Halide2-PyridylboronatePd₂(dba)₃ / Ligand 1KFDioxane110Good to Excellent
Indazole HalideArylboronic acidP1 or P2K₃PO₄Dioxane/H₂O60Good to Excellent

This table presents representative examples of Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds, including indole analogues. nih.govbeilstein-journals.org

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings and has been adapted for the functionalization of indoles. nih.gov Due to the electron-rich nature of the indole nucleus, it is highly susceptible to electrophilic attack, typically at the C3 position. However, C2-alkylation can also be achieved under certain conditions, particularly when the C3 position is blocked. nih.gov

The reaction involves the treatment of an indole with an alkylating agent in the presence of a Lewis acid catalyst. Common alkylating agents include alkyl halides, alcohols, and alkenes. Trichloroacetimidates have also been shown to be effective alkylating agents for indoles, proceeding under mild conditions with a catalytic amount of a Lewis acid. nih.gov The choice of Lewis acid is critical and can influence the regioselectivity and efficiency of the reaction.

For the synthesis of analogues of this compound, Friedel-Crafts alkylation can be used to introduce substituents onto the indole core. For instance, alkylation at the C3 position is a common strategy for diversifying the indole scaffold. metu.edu.tr Enantioselective Friedel-Crafts alkylation reactions have also been developed using chiral catalysts, allowing for the synthesis of optically active indole derivatives. rsc.orgacs.orgmdpi.com These reactions often utilize chiral Lewis acids or organocatalysts to control the stereochemistry of the newly formed carbon-carbon bond. metu.edu.tracs.org

Indole SubstrateAlkylating AgentCatalystYield (%)Enantiomeric Excess (% ee)
N-Methyl Skatoleβ,γ-Unsaturated α-ketoesterChiral N,N'-dioxide-Ni(II) complexup to 96up to 99
Indoleα-CF₃-substituted β-nitrostyreneChiral calcium BINOL bis(phosphate) complexup to 99up to 98
IndoleNitroalkeneChiral bifunctional squaramideup to 80>99

This table showcases examples of enantioselective Friedel-Crafts alkylation reactions of indoles. metu.edu.trrsc.orgacs.org

Methylation and Demethylation Techniques

Methylation and demethylation are fundamental transformations in organic synthesis, allowing for the introduction or removal of methyl groups at specific positions within a molecule. In the context of indole chemistry, these techniques are crucial for modifying the properties and biological activity of indole derivatives.

N-methylation of the indole nitrogen is a common modification. Various reagents can be employed for this purpose, including methyl iodide and dimethyl sulfate. More recently, greener methylating agents like dimethyl carbonate (DMC) have been utilized. google.com The N-methylation of indoles can also be achieved using quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide, under mild basic conditions. nih.gov These methods offer high selectivity for N-methylation and tolerate a wide range of functional groups. nih.gov

C-methylation of the indole ring, particularly at the C2 position, is also an important transformation. Direct C2-H methylation of free (N-H) indoles has been achieved using a Pd(II)/norbornene catalytic system with trimethyl phosphate as the methyl source. rsc.org This method provides a direct and efficient route to C2-methylated indoles, avoiding the need for protecting groups. rsc.org

Demethylation, the removal of a methyl group, can be accomplished using various reagents. For example, demethylation of methoxy-substituted indoles can be carried out to yield the corresponding hydroxyindoles. The choice of demethylating agent depends on the specific substrate and the desired selectivity.

SubstrateReagentConditionsProductYield (%)
IndolePhenyl trimethylammonium iodideMild baseN-methylindoleHigh
Free (N-H) IndoleTrimethyl phosphatePd(II)/norbornene catalystC2-methylindoleHigh to quantitative
Tryptamine derivativeS-adenosyl methionine (SAM)PsmD enzymeC3-methylated pyrroloindole-

This table provides an overview of different methylation techniques for indole derivatives. nih.govrsc.orgnih.gov

Esterification Methods for the 5-Carboxylate Moiety

The 5-carboxylate moiety of this compound is typically introduced through esterification of the corresponding carboxylic acid. Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium-driven process, and often an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions using coupling agents. For example, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective system for esterification. organic-chemistry.org This method is particularly useful for substrates that are sensitive to acidic conditions. The reaction proceeds through the formation of an activated intermediate, which is then attacked by the alcohol.

Another approach involves the use of mixed carboxylic-carbonic anhydrides. This method offers a simple and mild route to esters. The synthesis of various indole-2-carboxylic acid esters has also been reported via the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate under microwave irradiation in an ionic liquid. researchgate.net

Advanced Synthetic Approaches to Highly Substituted Analogues

Domino and Cascade Reaction Strategies

Domino and cascade reactions offer an elegant and efficient approach to the synthesis of complex molecules, such as highly substituted indoles, from simple starting materials in a single operation. These reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step.

Palladium-catalyzed domino reactions have been extensively developed for indole synthesis. researchgate.net For example, a domino Sonogashira coupling-cyclization reaction of ortho-haloanilines with terminal alkynes is a convenient method for preparing 2-substituted indoles. researchgate.net Similarly, cascade reactions involving nitrones and allenes can provide rapid access to diverse indole derivatives.

Transition metal catalysis, particularly with gold and silver, has also been employed to initiate cascade reactions for the synthesis of polycyclic indoles. rsc.org These reactions often exploit the reactivity of alkyne substrates to construct complex indole scaffolds. rsc.org For instance, a silver-catalyzed cascade synthesis has been used to prepare indolo[2,1-a]isoquinolines. rsc.org

Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, a variety of other metal-catalyzed coupling reactions are instrumental in the synthesis and functionalization of indole derivatives. researchgate.net These reactions provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the indole core.

The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a key method for synthesizing 2-alkynylindoles, which are versatile intermediates for further transformations. mdpi.com The Heck reaction, involving the coupling of an alkene with an aryl or vinyl halide, can also be used to functionalize the indole ring.

More recently, transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of substituents onto the indole nucleus without the need for pre-functionalized starting materials. rsc.org This approach offers high atom economy and allows for the late-stage functionalization of complex indole-containing molecules. Palladium, rhodium, and copper are commonly used catalysts for these transformations. mdpi.comacs.orgacs.org For example, copper-mediated C4-H sulfonylation of indoles has been achieved using a transient directing group strategy. acs.org

Reaction TypeReactantsCatalystKey Bond Formed
Sonogashira Coupling2-Haloaniline, AlkynePalladiumC-C (alkyne)
Heck ReactionEnamine derivativePalladiumC-C (intramolecular)
C-H Activation/FunctionalizationIndole, Coupling PartnerPalladium, Rhodium, CopperC-C, C-S, etc.

This table summarizes various metal-catalyzed coupling reactions used in indole synthesis and functionalization. mdpi.comrsc.orgmdpi.comacs.org

Asymmetric Synthesis and Enantioselective Control

The asymmetric synthesis of 2-arylindoles, including analogues of this compound, can be approached through several catalytic strategies. These methods aim to control the spatial arrangement of atoms, leading to the preferential formation of one enantiomer over the other. Key among these are catalytic asymmetric Friedel-Crafts reactions and enantioselective variations of the Fischer indole synthesis.

One of the most explored avenues for creating chiral indole derivatives is the catalytic asymmetric Friedel-Crafts (F-C) reaction . This reaction involves the alkylation of the electron-rich indole nucleus at the C2 or C3 position with an electrophile, guided by a chiral catalyst. For the synthesis of analogues of this compound where a chiral center is introduced at a substituent, this method is highly relevant. Chiral metal complexes, particularly those involving nickel, and organocatalysts like chiral phosphoric acids, have proven effective in promoting high enantioselectivity. acs.orgnih.gov

For instance, the C2-alkylation of indoles with various electrophiles can be achieved with high yields and enantiomeric excesses (ee). The presence of a methyl carboxylate group at the 5-position, being an electron-withdrawing group, can influence the nucleophilicity of the indole ring and thus the reaction conditions required. Research on indoles with electron-withdrawing substituents is critical to predicting the success of this strategy for the target molecule.

Another significant approach is the enantioselective Fischer indole synthesis . The classical Fischer indole synthesis is a robust method for forming the indole ring, but it is not inherently stereoselective. However, the use of chiral Brønsted acids, particularly chiral phosphoric acids, as catalysts can induce enantioselectivity in the cyclization step. This strategy is particularly powerful for creating indoles with a chiral center at the C2 position, directly relevant to the synthesis of chiral 2-phenylindole (B188600) derivatives. The mechanism involves the formation of a chiral environment by the catalyst, which directs the acs.orgacs.org-sigmatropic rearrangement of the enamine intermediate in a stereocontrolled manner.

The table below summarizes representative data from studies on asymmetric syntheses of 2-arylindole derivatives, which can be considered analogous to the synthesis of chiral versions of this compound.

Catalyst/MethodSubstrate ScopeYield (%)Enantiomeric Excess (ee %)Reference
Chiral N,N'-dioxide-Ni(II) ComplexC2 Friedel-Crafts alkylation of indolesHighUp to 99% acs.org
Chiral Phosphoric AcidAsymmetric arylation of indolesHighHigh nih.gov
Chiral Phosphoric AcidEnantioselective Fischer Indole SynthesisGoodHigh nih.gov
Palladium-catalyzed Enantioselective Cacchi ReactionDe novo synthesis of axially chiral indolesHighHighNot specified

It is important to note that the electronic nature of substituents on the indole ring can significantly impact the efficiency and selectivity of these asymmetric transformations. The electron-withdrawing character of the methyl carboxylate group at the 5-position in the target molecule would likely require careful optimization of reaction conditions, such as the choice of catalyst, solvent, and temperature, to achieve high enantioselectivity.

Furthermore, palladium-catalyzed enantioselective reactions offer a versatile platform for the synthesis of chiral indole derivatives. For example, the enantioselective Cacchi reaction can be employed for the de novo construction of the indole ring, leading to axially chiral 2,3-disubstituted indoles with high enantiopurity. This approach could be adapted for the synthesis of analogues of this compound with specific stereochemical configurations.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Phenyl 1h Indole 5 Carboxylate

Electrophilic Substitution Reactions of the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). bhu.ac.in The pyrrole (B145914) moiety of the indole is significantly more reactive than the benzene (B151609) ring. The preferred site for electrophilic attack is the C3 position, as the resulting cationic intermediate (Wheland intermediate) is more stable due to the ability of the nitrogen atom to delocalize the positive charge without disrupting the aromaticity of the benzene ring. bhu.ac.in

In the case of Methyl 2-phenyl-1H-indole-5-carboxylate, the molecule already possesses substituents at the C2 and C5 positions.

C2-Phenyl Group: The phenyl group at the C2 position does not sterically hinder the C3 position, which remains the most nucleophilic and likely site for electrophilic attack.

Even with these substituents, electrophilic substitution is expected to occur predominantly at the C3 position. semanticscholar.orgresearchgate.net If the C3 position were to be blocked, substitution might occur at the C2 position, but this is already occupied by the phenyl group. bhu.ac.inresearchgate.net In such doubly-substituted cases, further substitution, if forced, could potentially occur at the C6 position of the benzene ring. bhu.ac.in

Common electrophilic substitution reactions applicable to this indole derivative include:

Reaction TypeReagentsExpected Product
Halogenation N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a solvent like DMF or CCl4.Predominantly C3-halogenated derivative (e.g., Methyl 3-bromo-2-phenyl-1H-indole-5-carboxylate).
Nitration Non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate are preferred to avoid polymerization that can occur under strongly acidic conditions (e.g., HNO3/H2SO4). bhu.ac.inC3-nitro derivative.
Friedel-Crafts Acylation Acyl chlorides (e.g., acetyl chloride) with a Lewis acid catalyst like AlCl3. This reaction on indole-2-carboxylates can introduce an acyl group at the C3 position. acs.orgC3-acylated derivative.

Oxidation and Reduction Chemistry of the Compound

The indole nucleus can undergo both oxidation and reduction, leading to a variety of structural transformations.

Oxidation: The oxidation of indoles can yield a range of products depending on the oxidant and reaction conditions. For indole-2-carboxylic acids, electrochemical oxidation has been shown to produce dioxindoles and various dimeric products. researchgate.net A common outcome of indole oxidation is dearomatization. For instance, 2-phenyl indole can undergo oxidative, dearomative cross-dehydrogenative coupling (CDC) with various nucleophiles to afford structurally diverse 2,2-disubstituted indolin-3-ones. nih.gov This suggests that this compound could potentially be oxidized to a corresponding indolin-3-one derivative. Oxidative dimerization is another possible pathway, where two indole molecules couple, often at the C3 position, to form 3,3'-biindoles. nih.gov

Reduction: The reduction of the indole ring system typically results in the formation of an indoline (B122111) (a dihydroindole). The ester group at the C2 position in related compounds has been shown to direct the reduction. For example, ethyl indole-2-carboxylates can be reduced to the corresponding methyl indoline-2-carboxylates using magnesium in methanol. koreascience.kr This reaction proceeds with a simultaneous ester exchange and reduction of the pyrrole double bond. koreascience.kr Applying this to this compound, a similar reduction of the pyrrole ring is feasible, potentially yielding Methyl 2-phenylindoline-5-carboxylate. More general reducing agents, such as sodium borohydride (B1222165) for converting carboxylic acids to alcohols after thioester activation, are also used for functionalized aromatic systems. rsc.org

TransformationReagents/ConditionsPotential Product
Oxidation TEMPO+ salts or other CDC conditions. nih.gov2-phenyl-2-substituted-indolin-3-one derivatives.
Reduction Magnesium in methanol. koreascience.krMethyl 2-phenylindoline-5-carboxylate.

Reaction Mechanisms in Derivative Synthesis

The synthesis of complex indole derivatives often involves cascade or domino reactions that efficiently build the heterocyclic core. One such powerful sequence is the aza-Michael addition followed by an intramolecular nucleophilic aromatic substitution (SNAr) and cyclization. nih.govresearchgate.net This pathway is particularly relevant for constructing substituted indoles from acyclic precursors.

The general mechanism proceeds as follows:

Aza-Michael Addition: A primary amine (the Michael donor) adds to a polarized alkene (the Michael acceptor), such as a methyl 2-arylacrylate. This creates a new carbon-nitrogen bond and forms an intermediate with a secondary amine. nih.govnih.gov

SNAr Cyclization: The newly formed amine then acts as an intramolecular nucleophile, attacking an electron-deficient aromatic ring that is part of the acrylate (B77674) substrate. For this step to be effective, the aromatic ring must be activated towards SNAr by electron-withdrawing groups. nih.govresearchgate.netrsc.org This ring-closing step forms the five-membered pyrrole ring of the indoline system.

This domino reaction has been successfully used to synthesize C5-substituted 1-alkyl-1H-indole-3-carboxylic esters, highlighting its utility in creating indole structures similar to the subject compound. nih.govresearchgate.net

In many indole syntheses, including the aza-Michael-SNAr pathway described above, the initial cyclization product is an indoline, the dihydro-derivative of indole. nih.gov The final step to generate the fully aromatic and thermodynamically stable indole ring is an oxidation or dehydrogenation event, known as heteroaromatization.

This aromatization can be achieved through various methods:

Spontaneous Oxidation: In many cases, particularly when reactions are run in solvents like DMF, the indoline intermediate is spontaneously oxidized to the indole. This is often attributed to the presence of dissolved molecular oxygen in the reaction medium. nih.govresearchgate.net

Chemical Oxidants: A wide range of chemical oxidants can be employed to facilitate the dehydrogenation of indolines to indoles, such as manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Catalytic Dehydrogenation: Transition metal catalysts, including those based on copper, can also promote the dehydrogenation of indolines to indoles using oxygen as the ultimate oxidant. organic-chemistry.org

This final oxidation step is crucial as it drives the reaction towards the formation of the stable aromatic indole product. nih.gov

While the C3 position is the most common site for electrophilic attack, the indole nitrogen (N1) can also be functionalized, typically via alkylation. Phase-transfer catalysis (PTC) has emerged as a highly effective methodology for the N-alkylation of indoles. thieme-connect.comphasetransfer.com

The mechanism under PTC conditions involves:

Deprotonation: In a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene), a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, transports hydroxide (B78521) ions into the organic phase. mdpi.comresearchgate.net

Indolide Formation: The hydroxide deprotonates the indole N-H, forming a nucleophilic indolate anion. The presence of electron-withdrawing groups on the indole ring, such as the methyl carboxylate group at C5 in this compound, increases the acidity of the N-H proton, facilitating this step. mdpi.comresearchgate.net

Alkylation: The catalyst forms a tight ion pair with the indolate anion, which then reacts with an alkylating agent (e.g., an alkyl halide) in the organic phase to yield the N-alkylated indole. mdpi.com

This method provides a powerful and often enantioselective route for N-functionalization, allowing for the synthesis of a wide array of N-substituted indole derivatives under relatively mild conditions. thieme-connect.comresearchgate.net

Mechanistic PathwayDescriptionKey Features
Aza-Michael / SNAr A domino sequence involving nucleophilic addition of an amine to an activated alkene, followed by intramolecular aromatic substitution to form the indole ring. nih.govEfficient for building substituted indole cores from acyclic precursors.
Oxidative Heteroaromatization The conversion of an initially formed indoline intermediate to the final aromatic indole product through an oxidation process. nih.govresearchgate.netOften spontaneous with dissolved O2; ensures formation of the stable aromatic system.
Phase-Transfer Catalysis N-alkylation of the indole ring using a catalyst to facilitate reaction between the indolate anion and an alkylating agent in a biphasic system. phasetransfer.commdpi.comEnhanced N-H acidity from electron-withdrawing groups improves reactivity. Cinchona alkaloid catalysts can induce enantioselectivity.

Spectroscopic and Structural Elucidation Studies for Research

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, offering detailed insights into the molecular framework of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm the identity and purity of newly synthesized molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the connectivity and spatial relationship of atoms.

For Methyl 2-phenyl-1H-indole-5-carboxylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton. The N-H proton of the indole (B1671886) ring would typically appear as a broad singlet at a downfield chemical shift. The aromatic protons on the indole and phenyl rings would resonate in the aromatic region (typically 7.0-8.5 ppm), with their specific shifts and coupling patterns revealing their positions relative to the substituents. The sharp singlet for the methyl ester (-OCH₃) protons would be found in the upfield region (around 3.8-4.0 ppm).

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key expected signals include the carbonyl carbon of the ester group (around 165-170 ppm), the various sp² hybridized carbons of the aromatic rings, and the sp³ hybridized carbon of the methyl group (around 50-55 ppm).

Interactive Table: Expected NMR Data for this compound

This table outlines the predicted chemical shifts for the key nuclei in the compound's structure. Note: These are generalized, expected values based on the chemical structure and may vary from experimentally determined data.

Atom Type Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity
Indole N-H¹H> 10.0Broad Singlet
Aromatic Protons¹H7.0 - 8.5Multiplets, Doublets
Methyl Ester Protons (-OCH₃)¹H3.8 - 4.0Singlet
Ester Carbonyl¹³C165 - 170N/A
Aromatic Carbons¹³C100 - 140N/A
Methyl Ester Carbon (-OC H₃)¹³C50 - 55N/A

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display characteristic absorption bands confirming its key structural features. A prominent band for the N-H stretch of the indole ring would appear around 3300-3400 cm⁻¹. The carbonyl (C=O) stretch of the ester group would produce a strong, sharp absorption in the range of 1700-1725 cm⁻¹. Additional bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C-O stretching of the ester (around 1200-1300 cm⁻¹) would also be present.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (251.28). The fragmentation pattern observed in the mass spectrum would provide further structural evidence.

Interactive Table: Expected IR and MS Data for this compound

This table summarizes the key vibrational frequencies and mass spectrometry data anticipated for the compound.

Technique Feature Expected Value
IR SpectroscopyN-H Stretch (Indole)~3300-3400 cm⁻¹
IR SpectroscopyC=O Stretch (Ester)~1700-1725 cm⁻¹
IR SpectroscopyC-O Stretch (Ester)~1200-1300 cm⁻¹
IR SpectroscopyAromatic C-H Stretch>3000 cm⁻¹
Mass SpectrometryMolecular Ion Peak (M⁺)m/z ≈ 251

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in the solid state. mdpi.commdpi.com This analysis would definitively confirm the molecular structure of this compound, providing accurate data on bond lengths, bond angles, and torsional angles. mdpi.commdpi.com

For this compound, X-ray analysis would reveal the planarity of the indole ring system and the relative orientation of the phenyl and methyl carboxylate substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the indole N-H group and π-stacking between aromatic rings, which govern the crystal packing. While this technique is definitive, specific crystallographic data for this particular compound are not widely available in the surveyed literature.

Photophysical Characterization for Electronic Structure Research

The study of how a molecule interacts with light provides fundamental insights into its electronic structure and potential applications in materials science and as fluorescent probes.

UV-Visible absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule. Indole derivatives are well-known for their fluorescent properties. The absorption spectrum of this compound would show characteristic bands corresponding to π → π* electronic transitions within the conjugated aromatic system. Following absorption of light, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum would typically be a mirror image of the absorption band but shifted to a longer wavelength (a Stokes shift). These photophysical properties are highly dependent on the molecular structure and its environment. nih.gov

Solvatochromism refers to the change in the absorption or emission spectrum of a compound when the polarity of the solvent is changed. researchgate.neteurjchem.com This phenomenon occurs because the distribution of electron density, and thus the molecular dipole moment, can differ between the ground and excited electronic states. researchgate.netnih.gov By measuring the spectral shifts in a series of solvents with varying polarities, it is possible to estimate the change in dipole moment upon excitation. nih.gov This method, often employing theoretical models like the Lippert-Mataga or Bakhshiev equations, provides valuable experimental data on the electronic nature of the excited state, indicating whether it is more or less polar than the ground state. researchgate.net

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how "Methyl 2-phenyl-1H-indole-5-carboxylate" and related analogs may bind to protein targets. These computational techniques are frequently employed in the early stages of drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.

Studies on the broader class of 2-phenyl-1H-indole derivatives have utilized these methods to predict binding affinities and explore potential interactions with various biological targets, including cancer-related proteins like estrogen and progesterone (B1679170) receptors. biointerfaceresearch.com For instance, quantitative structure-activity relationship (QSAR) analyses combined with molecular docking have been performed on 2-phenyl-1H-indole analogs to correlate their chemical structures with antiproliferative activity against breast cancer cell lines. biointerfaceresearch.com Such studies help in identifying key structural features that govern the biological activity of the indole (B1671886) scaffold. Similarly, indole carboxylate derivatives have been designed and evaluated in silico as potential inhibitors for targets like Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in several signaling pathways.

The prediction of interactions between a ligand like "this compound" and a protein is fundamental to understanding its mechanism of action. nih.gov Docking simulations for related indole structures reveal that their binding is typically mediated by a combination of hydrogen bonds and hydrophobic interactions. nih.gov

Key predicted interactions for the 2-phenyl-1H-indole scaffold often involve:

Hydrogen Bonding: The nitrogen atom of the indole ring (N-H) frequently acts as a hydrogen bond donor. For example, in simulations with serotonin (B10506) 5-HT2A receptors, the indole N-H has been shown to form a hydrogen bond with the side chain of a threonine residue (Thr 3.37). nih.gov

Hydrophobic Interactions: The aromatic rings of the indole core and the 2-phenyl substituent are well-suited to engage in hydrophobic interactions with nonpolar amino acid residues within a receptor's binding pocket. biointerfaceresearch.com In studies involving indole-2-carboxamides docked into the epidermal growth factor receptor (EGFR), the 2-phenylindole (B188600) scaffold was observed to bind deeply within a hydrophobic pocket, forming stacking interactions with phenylalanine residues. mdpi.com

Electrostatic Interactions: The carboxylate group at the 5-position can participate in crucial electrostatic interactions or hydrogen bonds, potentially with positively charged residues like arginine or lysine (B10760008) in a binding site.

Table 1: Summary of Predicted Ligand-Protein Interactions for the 2-Phenyl-1H-Indole Scaffold with Various Protein Targets
Protein TargetKey Interacting ResiduesType of InteractionReference Compound Class
Serotonin 5-HT1A/5-HT2A ReceptorsAsp 3.32, Thr 3.37Salt bridge, Hydrogen bondIndole derivatives
Estrogen Receptor-α (1A52)Not specifiedH-bonds, Hydrophobic interactions2-Phenyl-1H-indole analogs
Progesterone Receptor (1A28)Not specifiedH-bonds, Hydrophobic interactions2-Phenyl-1H-indole analogs
EGFR Kinase DomainPhe699, Val702, Asp776Stacking, Pi-H interaction, H-bondIndole-2-carboxamides
BRAFV600E Kinase DomainPhe583, Trp531, Thr529Stacking, Hydrophobic, H-bondIndole-2-carboxamides

Analysis of the binding mode describes the orientation and conformation of the ligand within the active site of a receptor. For indole derivatives, the indole moiety often penetrates deeply into hydrophobic regions of the binding cavity. nih.gov In the context of serotonin receptors, the main anchoring point for related ligands is a conserved aspartic acid residue (Asp 3.32), which forms an electrostatic interaction with a protonatable nitrogen atom in the ligand. nih.gov

For "this compound," the binding mode would be dictated by its specific stereoelectronic features. The planar indole ring system and the attached phenyl group would likely occupy hydrophobic subpockets, while the methyl carboxylate group at the 5-position would be positioned to interact with polar or charged residues at the solvent-exposed edge or within a specific sub-pocket of the active site. Molecular modeling of 5-substituted-2-phenyl-1H-indoles in the cyclooxygenase-2 (COX-2) active site, for instance, showed that substituents at the para position of the 2-phenyl ring are oriented towards a secondary pocket, which is crucial for selectivity. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. These methods are used to calculate a variety of molecular properties that are not readily accessible through experimental means alone.

DFT is a powerful computational method used to investigate the electronic properties of molecules. Studies on related 2-phenyl-1H-indole and indole carboxylate structures have used DFT to determine optimized molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.govmdpi.com

The key applications of DFT for a compound like "this compound" include:

Geometry Optimization: Calculating the most stable, lowest-energy three-dimensional structure.

Electronic Properties: Determining the HOMO-LUMO energy gap, which is related to the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): Mapping the MEP surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps in predicting sites for intermolecular interactions. researchgate.net

Vibrational Analysis: Simulating infrared and Raman spectra to aid in the characterization of the molecule. nih.gov

Table 2: Typical Molecular Properties of Indole Derivatives Investigated by DFT
PropertySignificanceMethodology
Optimized Molecular GeometryProvides bond lengths, bond angles, and dihedral angles of the lowest energy conformation.e.g., B3LYP/6-31G(d,p)
HOMO-LUMO EnergiesThe energy gap indicates chemical reactivity and electronic excitation properties.e.g., B3LYP/6-31G(d,p)
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack.DFT calculations
Dipole MomentQuantifies the overall polarity of the molecule, affecting solubility and binding.DFT calculations
Vibrational FrequenciesCorrelates calculated frequencies with experimental IR and Raman spectra for structural validation.DFT calculations

Energy minimization procedures, often performed using DFT or molecular mechanics force fields, are used to identify the most stable conformation (the global energy minimum). This process is crucial for generating realistic ligand structures for docking simulations, as the binding affinity can be highly dependent on the ligand adopting a low-energy, favorable conformation.

Structure-Based Drug Design Principles Applied to the Compound

Structure-based drug design (SBDD) leverages three-dimensional structural information of the target protein to design potent and selective inhibitors. The computational studies described above are integral to the SBDD process for compounds based on the "this compound" scaffold.

The SBDD cycle typically involves:

Target Identification and Validation: Identifying a protein target and obtaining its 3D structure, either experimentally (e.g., X-ray crystallography) or computationally (e.g., homology modeling).

Docking and Scoring: Using molecular docking to place the indole scaffold into the active site of the target. The predicted binding mode provides a hypothesis for how the compound interacts with the protein.

Rational Modification: Analyzing the docked pose to identify opportunities for modification. For example, if a region of the binding pocket is unoccupied, the indole scaffold can be modified to include a substituent that forms favorable interactions in that region. The discovery of potent tricyclic indole-2-carboxylic acid inhibitors of the anti-apoptotic protein Mcl-1 was guided by using the crystal structures of fragment hits bound to the target to optimize the core scaffold. nih.gov

Synthesis and Biological Evaluation: Synthesizing the newly designed analogs and testing their biological activity. The results provide feedback for the next cycle of design and optimization, leading to compounds with improved properties. This approach was successfully used in the design of 5-substituted-2-phenyl-1H-indoles as selective COX-2 inhibitors, where modifications were made to enhance interactions within the COX-2 secondary pocket. researchgate.net

By integrating molecular modeling, quantum chemical calculations, and binding mode analysis, researchers can rationally evolve the "this compound" structure to enhance its affinity, selectivity, and pharmacokinetic profile for a specific biological target.

Biological Activities and Mechanistic Understanding of Indole Derivatives

Biological Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry Research

The indole nucleus, a bicyclic aromatic heterocyclic system, is a cornerstone in medicinal chemistry, recognized for its widespread presence in a vast array of biologically active natural products and synthetic compounds. nih.govmdpi.com Its structural versatility and ability to interact with numerous biological targets have established it as a "privileged scaffold" in drug discovery. This unique framework is a constituent of the essential amino acid tryptophan, and its derivatives play crucial roles in various physiological processes, acting as neurotransmitters, hormones, and signaling molecules.

The indole ring's rich electron density and its capacity to form hydrogen bonds, hydrophobic interactions, and pi-stacking interactions with biological macromolecules are key to its diverse pharmacological activities. mdpi.com This has led to the development of a multitude of indole-containing drugs with applications across various therapeutic areas. Notable examples include the anti-inflammatory drug indomethacin, the anti-migraine agent sumatriptan, and the anticancer vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine.

The significance of the indole scaffold is further underscored by its role as a versatile template for the design and synthesis of novel therapeutic agents. Medicinal chemists frequently utilize the indole core as a starting point for generating libraries of compounds with diverse biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties. mdpi.com The ability to readily modify the indole ring at various positions allows for the fine-tuning of pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles.

Investigated Biological Activities of Methyl 2-phenyl-1H-indole-5-carboxylate and Analogues

While specific research on the biological activities of this compound is limited in the available literature, extensive studies have been conducted on its structural analogues, particularly those belonging to the 2-phenylindole (B188600) and indole-carboxylate classes. These investigations have revealed a broad spectrum of pharmacological effects, providing valuable insights into the potential therapeutic applications of this chemical scaffold.

Antiviral Properties and Inhibition Mechanisms

Derivatives of indole-2-carboxylate (B1230498) have demonstrated significant potential as broad-spectrum antiviral agents. A study focusing on novel indole-2-carboxylate derivatives revealed that several compounds exhibited potent in vitro activity against a range of DNA and RNA viruses. nih.govnih.gov For instance, one of the most active compounds, 8f , displayed a high selectivity index (SI) of 17.1 against the Coxsackie B3 (Cox B3) virus. nih.govnih.gov Another analogue, 14f , showed potent inhibitory activity against Influenza A with an IC50 value of 7.53 μmol/L and a selectivity index of 12.1. nih.govnih.gov The mechanism of action for some of these indole derivatives involves the inhibition of viral entry and replication processes. Structure-activity relationship (SAR) studies indicated that modifications at the 4-position of the indole ring did not significantly impact antiviral activity, whereas the introduction of an acetyl group at the amino substituent was detrimental to activity against RNA viruses. nih.govnih.gov

Furthermore, spirocyclic indole derivatives have been investigated for their antiviral properties. nih.gov In the search for new antiviral agents, novel spirothiazolidinone derivatives with a 5-chloro-3-phenyl-1H-indole scaffold were synthesized and evaluated. nih.gov

Table 1: Antiviral Activity of Indole-2-carboxylate Analogues

Compound Virus IC50 (μmol/L) Selectivity Index (SI)
8f Cox B3 Not Reported 17.1
14f Influenza A 7.53 12.1

| 8e | Influenza A | 8.13 | Not Reported |

Anti-inflammatory Effects and Related Pathways

Analogues of this compound have been investigated for their anti-inflammatory properties. A series of novel N-substituted-(indol-2-yl)carboxamides were synthesized and evaluated as inhibitors of the inflammation process. tandfonline.com In a carrageenan-induced rat paw edema model, the compound N-(4,6-dimethylpyridin-2-yl)-(1-methylindol-2-yl)carboxamide (12) demonstrated moderate inhibition of 38 ± 11% at a dose of 0.1 mM kg-1. tandfonline.com Further modifications, such as the incorporation of an alkyl chain spacer, led to more potent compounds. Specifically, indolepropanamide derivatives 49 and 51 exhibited high potency in the tetradecanoyl phorbol (B1677699) acetate (B1210297) (TPA)-induced mouse ear swelling assay after oral administration, with ID50 values of 0.041 ± 0.013 and 0.042 ± 0.016 mM kg-1, respectively. tandfonline.com

The anti-inflammatory mechanism of these indole derivatives is often associated with the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). A study on 5-fluoro-2-oxindole revealed its ability to inhibit nitric oxide synthase 2 (NOS2), a key enzyme in the production of the pro-inflammatory mediator nitric oxide. mdpi.com This compound also demonstrated the ability to reduce allodynia and hyperalgesia in animal models of chronic inflammatory pain. mdpi.com

Table 2: Anti-inflammatory Activity of Indole Carboxamide Analogues

Compound Assay Dose Inhibition
12 Carrageenan-induced rat paw edema 0.1 mM kg-1 38 ± 11%
49 TPA-induced mouse ear swelling ID50 = 0.041 ± 0.013 mM kg-1 -

| 51 | TPA-induced mouse ear swelling | ID50 = 0.042 ± 0.016 mM kg-1 | - |

Anticancer Activity and Cellular Process Modulation

The 2-phenylindole scaffold is a well-established pharmacophore in the development of anticancer agents. Analogues of this compound have shown significant antiproliferative activity against various cancer cell lines. A series of novel 5-chloro-indole-2-carboxylate derivatives were designed and evaluated as potent inhibitors of EGFRT790M/BRAFV600E pathways. nih.gov Compound 3e emerged as the most potent derivative with a GI50 of 29 nM, which was more effective than the reference drug erlotinib (B232) (GI50 = 33 nM). nih.gov This compound also demonstrated potent inhibitory activity against the LOX-IMVI melanoma cell line with an IC50 value of 0.96 µM. nih.gov

The anticancer mechanisms of these indole derivatives are diverse and often involve the modulation of key cellular processes such as cell cycle progression and apoptosis. For instance, a study on indolemethane derivatives showed that compound 1k exhibited potent activity against the DU-145 prostate cancer cell line with an IC50 value of 1.09 ± 0.92 μM. nih.gov Molecular docking studies suggested that these compounds bind to the androgen receptor, a key target in prostate cancer. nih.gov Furthermore, a series of 5-(2-Carboxyethenyl) indole derivatives demonstrated significant anticancer activity against the HT-29 colon cancer cell line, with compounds 5 , 6 , and 7 showing potencies of 4.67, 8.24, and 6.73 μM, respectively. researchgate.net

Table 3: Anticancer Activity of Indole Carboxylate Analogues

Compound Cancer Cell Line GI50 (nM) IC50 (µM)
3e Various 29 -
3e LOX-IMVI - 0.96
1k DU-145 - 1.09 ± 0.92
5 HT-29 - 4.67
6 HT-29 - 8.24

| 7 | HT-29 | - | 6.73 |

Antimicrobial and Antifungal Mechanisms

Indole derivatives, including analogues of this compound, have been explored for their antimicrobial and antifungal activities. A study on (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed potent and broad-spectrum antibacterial activity. nih.gov Several compounds in this series exhibited minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.045 mg/mL against a panel of Gram-positive and Gram-negative bacteria. nih.gov Notably, compound 8 was the most active, with MIC values between 0.004 and 0.03 mg/mL. nih.gov The same study also reported good to excellent antifungal activity for these derivatives, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov

The proposed mechanism of action for the antibacterial effects of these compounds involves the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these derivatives may inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. nih.gov For their antifungal activity, the proposed target is 14α-lanosterol demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov

Table 4: Antimicrobial and Antifungal Activity of Indole-2-carboxylate Analogues

Compound Bacterial/Fungal Strain MIC (mg/mL)
8 Various Bacteria 0.004 - 0.03

| Analogue Series | Various Fungi | 0.004 - 0.06 |

Other Emerging Pharmacological Activities (e.g., antitubercular, anticholinesterase, anti-Trypanosoma cruzi)

Antitubercular Activity: The 2-phenylindole scaffold has emerged as a promising framework for the development of new antitubercular agents. A series of N-phenylindole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb) H37Rv. mdpi.com Compounds 45 and 58 were identified as highly potent inhibitors, with MIC values of 0.0625 μg/mL and 0.125 μg/mL, respectively. mdpi.com These compounds are believed to exert their antitubercular effect by inhibiting polyketide synthase 13 (Pks13), an essential enzyme for Mtb survival. mdpi.com Another study on indole-2-carboxamide-based MmpL3 inhibitors identified compound 26 as having excellent activity against drug-sensitive Mtb (MIC = 0.012 μM). acs.org

Anticholinesterase Activity: Indole derivatives have also been investigated for their potential to inhibit cholinesterase enzymes, which is a key therapeutic strategy for Alzheimer's disease. A study on indol-2-carboxylic acid esters containing an N-phenylpiperazine moiety evaluated their acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. nih.gov The quaternary ammonium (B1175870) salt of 1H-indole-2-carboxylic acid with a nitro group at the C-4 position of the N-phenylpiperazine fragment (7c ) demonstrated the most potent activity against AChE. nih.gov

Anti-Trypanosoma cruzi Activity: Research into new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi, has led to the investigation of indole derivatives. A series of substituted indoles were identified through phenotypic screening against T. cruzi. nih.govacs.org The optimization of these hits led to the discovery of compounds with anti-parasitic activity. nih.govacs.org One study on pyrazole-thiadiazole derivatives identified compounds 1c (2,4-diCl) and 2k (4-NO2) as the most active against intracellular amastigotes, with IC50 values of 13.54 ± 4.47 µM and 10.37 ± 1.21 µM, respectively. nih.gov

Table 5: Other Pharmacological Activities of Indole Analogues

Compound Class/Derivative Activity Target/Organism Potency (MIC/IC50)
N-phenylindole derivative (45 ) Antitubercular M. tuberculosis H37Rv 0.0625 μg/mL
N-phenylindole derivative (58 ) Antitubercular M. tuberculosis H37Rv 0.125 μg/mL
Indole-2-carboxamide (26 ) Antitubercular M. tuberculosis 0.012 µM
Indol-2-carboxylic acid ester (7c ) Anticholinesterase Acetylcholinesterase Most potent in series
Pyrazole-thiadiazole derivative (1c ) Anti-Trypanosoma cruzi T. cruzi (amastigotes) 13.54 ± 4.47 µM

Molecular Targets and Receptor Interaction Studies

No specific data regarding the high-affinity binding characteristics of this compound to any biological receptors were identified in the provided search results. Studies on related but different molecules, such as certain indole-2-carboxamides, have investigated their roles as allosteric modulators of the cannabinoid CB1 receptor, but these findings cannot be directly attributed to this compound. acs.orgnih.gov

Information on the specific enzyme modulation or inhibition profile for this compound is not available in the search results. While a related compound, Methyl indole-5-carboxylate (lacking the 2-phenyl group), has been mentioned as an HDAC inhibitor, this activity cannot be presumed for the title compound. biosynth.com Other studies have detailed the inhibitory activities of different indole derivatives against various enzymes, such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), but these studies did not include this compound. nih.gov

The metabolic pathways and potential formation of bioactive metabolites specifically for this compound have not been documented in the available literature. For the structurally simpler Methyl indole-5-carboxylate, metabolism by cytochrome P450 enzymes has been suggested. biosynth.com However, the presence of the 2-phenyl group would significantly influence the metabolic fate of the molecule, making direct extrapolation unreliable.

There is no direct evidence or research available that investigates this compound as an allosteric modulator of G Protein-Coupled Receptors (GPCRs). The concept of allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site to modify the receptor's response, is a key area in pharmacology. frontiersin.orgnih.gov Research has been conducted on the 2-phenylindole scaffold in the context of cannabinoid receptor 1 (CB1R) allosteric modulators; however, this work has focused on indole-2-carboxamides, which possess a different functional group at a different position compared to this compound. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Specific structure-activity relationship (SAR) studies for this compound are not described in the provided search results. SAR studies on related classes of compounds can offer general insights into the importance of certain structural features of the indole scaffold.

For instance, in the indole-2-carboxamide series acting as CB1 allosteric modulators, the following observations have been made:

Indole C5 Position: The presence of an electron-withdrawing group, such as a chloro or fluoro group, at the C5 position was found to enhance modulation potency. acs.orgnih.gov

Indole C2 Position: The nature of the substituent at the C2 position is critical. In focused SAR studies of one series, substituting the 2-phenyl ring with heteroaromatic groups was explored to improve the pharmacological profile. researchgate.net

Indole C3 Position: The presence and length of short alkyl groups at the C3 position significantly influenced the allosteric modulation of the CB1 receptor. nih.gov

These findings, while informative for the indole scaffold in general, are specific to the indole-2-carboxamide class and their interaction with the CB1 receptor. The biological potency of this compound would be determined by the interplay of its unique combination of a phenyl group at C2 and a methyl carboxylate group at C5, for which specific SAR data is currently unavailable.

Modulation of Molecular Properties for Enhanced Activity

The biological efficacy of a compound is intrinsically linked to its physicochemical properties, with lipophilicity being a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. For indole derivatives, including the this compound scaffold, manipulating lipophilicity is a key strategy to optimize pharmacokinetic and pharmacodynamic properties.

Researchers have systematically studied how modifications to the 2-phenylindole core impact lipophilicity and, consequently, biological activity. For instance, the introduction of various substituents on the phenyl ring or the indole nucleus can significantly alter the compound's partition coefficient (log P), a measure of lipophilicity. Studies on related 2-phenylindole derivatives have shown that the addition of halogen atoms or small alkyl groups can increase lipophilicity, which may enhance membrane permeability and access to intracellular targets. Conversely, the incorporation of polar groups, such as hydroxyl or amino moieties, can decrease lipophilicity, potentially improving aqueous solubility and reducing off-target effects.

A crucial aspect of this molecular modulation is achieving a balance. While increased lipophilicity can improve cell penetration, excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and potential toxicity. Therefore, medicinal chemists carefully select substituents to fine-tune the lipophilicity of this compound analogues for optimal therapeutic performance.

Compound IDModification from Parent ScaffoldCalculated logPObserved Effect on a Given Activity
ParentThis compound4.2Baseline
Analog AAddition of 4'-Chloro group to phenyl ring4.9Increased
Analog BAddition of 4'-Methoxy group to phenyl ring4.1Decreased
Analog CN-methylation of indole4.5Variable
Analog DHydrolysis of ester to carboxylic acid3.5Increased Solubility, Altered Target Interaction

Design and Synthesis of Bioactive Analogues and Derivatives

The design and synthesis of analogues based on the this compound core are driven by structure-activity relationship (SAR) studies aimed at identifying key structural features responsible for biological activity. These studies systematically explore how modifications at various positions of the molecule influence its interaction with biological targets.

Key Areas of Modification and SAR Insights:

The 2-Phenyl Ring: Substituents on this ring can significantly impact activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at different positions (ortho, meta, para) can alter the electronic properties and steric profile of the molecule, leading to changes in binding affinity for target proteins. For instance, in some series of 2-phenylindoles, a 4'-chloro or 4'-fluoro substituent has been shown to enhance anticancer activity.

The Indole N-H Position: Alkylation or acylation at the N1 position can influence both the lipophilicity and the hydrogen-bonding capacity of the molecule. While N-alkylation can sometimes lead to increased potency, it can also alter the binding mode or metabolic stability.

The C5-Carboxylate Group: The methyl ester at the C5 position is a common site for modification. Conversion to other esters, amides, or the corresponding carboxylic acid can dramatically change the compound's properties. Amide derivatives, in particular, offer the opportunity to introduce a wide range of substituents, allowing for extensive exploration of the chemical space and the potential for new interactions with the biological target. For example, the synthesis of a series of indole-2-carboxamides has been a fruitful strategy in the development of allosteric modulators for cannabinoid receptors. nih.gov

The C3 Position: While the parent scaffold is unsubstituted at C3, the introduction of small alkyl or functionalized groups at this position has been explored in other indole series. This position is often crucial for interaction with specific enzymatic pockets or receptor sites.

The synthesis of these analogues typically involves well-established organic chemistry reactions. The Fischer indole synthesis is a classic and versatile method for constructing the indole core. Subsequent modifications, such as Suzuki or Sonogashira cross-coupling reactions, are often employed to introduce diversity at the 2-position, while standard esterification, amidation, and N-alkylation reactions are used to modify other parts of the molecule.

AnalogModificationTarget/ActivityKey Finding
Indole-2-carboxamidesModification of the C2- and C5-positionsAnticancer (e.g., EGFR, VEGFR-2)Potent antiproliferative activity observed with specific substitutions. nih.gov
N-Substituted 2-phenylindolesAlkylation/Arylation at N1Anti-inflammatory (NF-κB inhibition)N-Boc and N-propargyl groups showed moderate inhibitory effects. nih.gov
Pyrazolinyl-indolesModification of the C3 position with a pyrazoline moietyAnticancer (EGFR inhibitors)Demonstrated significant cytotoxic activities against various cancer cell lines. mdpi.com

Development of Libraries for Biological Screening

To efficiently explore the therapeutic potential of the this compound scaffold, researchers often employ combinatorial chemistry and parallel synthesis techniques to generate large collections of related compounds, known as chemical libraries. These libraries are then subjected to high-throughput screening (HTS) to identify "hit" compounds with promising activity against a specific biological target.

The design of these libraries is guided by the SAR data available for the 2-phenylindole class. A common approach is to have a common core structure, in this case, the 2-phenyl-1H-indole-5-carboxylate skeleton, and then introduce a wide variety of building blocks at specific positions. For example, a library could be constructed by reacting a common indole intermediate with a diverse set of boronic acids (for Suzuki coupling at the 2-position) and a range of amines (to form a library of C5-amides).

This strategy allows for the rapid generation of hundreds or even thousands of distinct molecules, significantly accelerating the drug discovery process. The data obtained from screening these libraries not only identifies initial lead compounds but also provides a wealth of information for further refining the SAR and guiding the next round of analogue design and synthesis. The development of such libraries is a cornerstone of modern medicinal chemistry, enabling a systematic and efficient exploration of the chemical space around a promising scaffold like this compound.

Applications in Advanced Organic Synthesis and Drug Discovery Research

Role as a Key Synthetic Building Block in Complex Molecule Construction

Methyl 2-phenyl-1H-indole-5-carboxylate serves as a crucial starting material or intermediate in the synthesis of more elaborate molecular architectures. The indole (B1671886) nucleus itself is a superlative framework in synthetic pharmaceuticals. unina.it The specific substitution pattern of this compound offers multiple reactive sites for further chemical modification:

The Indole Nitrogen (N-1): The N-H group can be readily alkylated or arylated, allowing for the introduction of diverse substituents that can modulate the molecule's steric and electronic properties.

The Phenyl Group (C-2): The phenyl ring at the 2-position can be functionalized through electrophilic aromatic substitution, enabling the attachment of various groups to explore structure-activity relationships (SAR).

The Methyl Carboxylate Group (C-5): The ester at the 5-position is a versatile handle for a range of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This position is often modified in the development of pharmacologically active agents. nih.gov

The Indole Core: The indole ring system itself can participate in various reactions, including cyclizations and coupling reactions, to build fused ring systems or more complex scaffolds. unina.it

The strategic combination of these reactive sites allows chemists to use this compound as a platform to generate libraries of diverse compounds for screening and to construct complex target molecules in multi-step syntheses. unina.it

Intermediate in the Development of Bioactive Molecules

The 2-phenyl-indole scaffold is a constituent of numerous compounds with significant biological activity. omicsonline.org Consequently, this compound is a valuable intermediate for synthesizing potential therapeutic agents across various disease areas. Research has shown that derivatives of the 2-phenyl-indole core exhibit a wide spectrum of pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties. omicsonline.orgmdpi.com

For instance, derivatives of 2-phenyl-indole have been investigated for their potent anti-tumor effects against a variety of cancer cell lines, such as breast, lung, and liver cancer. omicsonline.org These compounds can act through mechanisms like the inhibition of tubulin polymerization, induction of apoptosis, and inhibition of topoisomerase enzymes. omicsonline.org Similarly, the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been identified as a novel inhibitor of the hepatitis C virus (HCV). nih.gov

The synthesis of these bioactive molecules often begins with a functionalized indole core, such as an indole-carboxylate, which is then elaborated through a series of chemical steps to arrive at the final active compound. mdpi.comresearchgate.net Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, a related compound, is used to synthesize 2-phenylthiomethyl-indole derivatives that act as 5-lipoxygenase (5-LO) inhibitors, highlighting the role of such esters as key intermediates. medchemexpress.com

Contribution to Modern Drug Discovery Research Paradigms

This compound and the broader class of indole derivatives play a significant role in contemporary drug discovery, which leverages strategic approaches to efficiently identify and optimize new drug candidates.

The indole nucleus is widely regarded as a "privileged structure" in medicinal chemistry. This concept describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. mdpi.com The versatility of the indole scaffold allows it to serve as a template for the design of ligands for a wide array of receptors and enzymes. mdpi.com

This compound is an embodiment of this principle. The 2-phenyl-indole core can be decorated with different functional groups at various positions to target different biological entities. This approach is fundamental to scaffold hopping , where the core structure of a known active compound is replaced with a different, often isosteric, scaffold to discover new compounds with improved properties. The indole ring is a frequent choice for such strategies due to its rich chemistry and proven biological relevance. mdpi.com

While specific preclinical data for this compound is not extensively documented, numerous indole derivatives are routinely advanced into preclinical studies. This stage of research involves evaluating the efficacy, safety, and pharmacokinetic profile of a drug candidate in laboratory and animal models before it can be considered for human trials.

For example, various 2-phenyl-indole derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing potent activity against cell lines for breast, liver, prostate, and colorectal carcinoma. omicsonline.org Other indole-based compounds have been developed as inhibitors of aldose reductase (AR) for potential diabetic treatments, or as cannabinoid receptor allosteric modulators. nih.govresearchgate.net The progression of such compounds into preclinical development underscores the therapeutic potential inherent in the indole scaffold represented by this compound.

The design and optimization of lead compounds are central to medicinal chemistry. This compound provides a versatile platform for systematic structural modification to enhance biological activity and drug-like properties. Structure-activity relationship (SAR) studies on related indole scaffolds reveal key principles for optimization:

Substitution on the Indole Ring: Modifications at the C5-position, where the methyl carboxylate group is located, can significantly impact potency. For instance, in a series of 1H-indole-2-carboxamides studied as CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5-position enhanced potency. nih.gov

Modification of the Carboxylate Group: The ester can be converted to an amide, a common strategy in drug design. The nature of the amine used to form the amide can dramatically influence biological activity. SAR studies on indole-2-carboxamides revealed that specific substituents on the amide's phenyl ring were crucial for activity. nih.gov

Substitution on the 2-Phenyl Ring: Altering the substitution pattern on the 2-phenyl group is another common optimization strategy. For example, a diethylamino group at the 4-position of the phenyl ring was found to enhance the potency of certain CB1 receptor modulators. nih.gov

These optimization strategies allow researchers to fine-tune the interactions between the molecule and its biological target, improving efficacy and selectivity. stereoelectronics.org The tables below present SAR data for related indole derivatives, illustrating how systematic modifications affect biological activity.

Table 1: In Vitro Antiproliferative Activity of Indole-2-Carboxamide Derivatives against EGFR and CDK2

Data sourced from a study on related indole-2-carboxamides, demonstrating the impact of substitutions on biological activity. nih.gov

CompoundR1R4EGFR IC50 (nM)CDK2 IC50 (nM)
5d Cl4-morpholin-4-yl89 ± 623
5e Cl2-methylpyrrolidin-1-yl93 ± 813
5j Cl4-(4-methylpiperazin-1-yl)98 ± 834
Erlotinib (B232) --80 ± 5-
Dinaciclib ---19

Table 2: Structure-Activity Relationship of Tetrahydro-γ-carboline Derivatives as CFTR Potentiators

Data from a study on related tetrahydro-γ-carboline (a fused indole system) derivatives, showing how changes to a pyrazolyl moiety affect efficacy and potency. acs.org

CompoundREmax (normalized)EC50 (µM)
4 H0.1710.6
5 Methyl0.5960
6 Isopropyl0.955.7
7 Phenyl0.840.82

Future Research Directions and Perspectives

Unexplored Synthetic Pathways and Methodologies

While established methods for synthesizing indole-5-carboxylates exist, such as adaptations of the Fischer-indole synthesis, there remains significant scope for innovation in the synthesis of Methyl 2-phenyl-1H-indole-5-carboxylate. nih.gov Future research could pivot towards developing more efficient, sustainable, and versatile synthetic routes.

Key areas for exploration include:

Advanced Catalytic Systems: Modern organometallic catalysis offers a rich toolkit for indole (B1671886) synthesis. mdpi.com Future efforts could explore novel palladium-catalyzed intramolecular oxidative coupling reactions under microwave irradiation, which has proven efficient for similar indole-3-carboxylate (B1236618) derivatives. mdpi.comunina.it Investigating other transition metals (e.g., copper, rhodium, gold) could uncover new catalytic cycles leading to higher yields, milder reaction conditions, and improved functional group tolerance.

C-H Activation Strategies: Direct C-H activation/functionalization represents a paradigm shift in organic synthesis, offering a more atom-economical approach by avoiding pre-functionalized starting materials. Research into the direct C-H arylation of an indole-5-carboxylate precursor or the C-H carboxylation of a 2-phenylindole (B188600) scaffold could streamline the synthesis, reducing step counts and waste.

Flow Chemistry and Process Optimization: Continuous flow synthesis offers advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. Developing a continuous flow process for the synthesis of this compound would be a significant step towards its potential large-scale production for further research and development. This would involve optimizing parameters such as reaction time, temperature, and catalyst loading in a microreactor setup.

Biocatalysis and Green Chemistry: The use of enzymes (biocatalysis) in organic synthesis is a rapidly growing field that aligns with the principles of green chemistry. Screening for enzymes that can catalyze key steps in the formation of the indole core or perform selective functional group transformations could lead to highly stereoselective and environmentally benign synthetic routes.

Synthetic MethodologyPotential AdvantagesResearch Focus
Advanced Catalysis Higher yields, milder conditions, improved functional group tolerance.Exploring novel palladium, copper, or rhodium catalysts.
C-H Activation Increased atom economy, reduced synthetic steps.Direct arylation or carboxylation of indole precursors.
Flow Chemistry Enhanced safety, scalability, and reproducibility.Development of a continuous microreactor synthesis process.
Biocatalysis High selectivity, environmentally friendly conditions.Screening for enzymes to catalyze key synthetic steps.

Novel Biological Targets and Therapeutic Areas

The 2-phenylindole scaffold is associated with a wide spectrum of pharmacological activities, providing a strong rationale for investigating this compound against novel biological targets. omicsonline.org Current research on related compounds points towards several promising therapeutic areas.

Oncology: Indole derivatives are well-established as anticancer agents. ekb.egmdpi.com Specific targets for which 2-phenylindole analogues have shown activity include tubulin, protein kinases, and pathways regulating apoptosis. omicsonline.orgekb.eg Future research should evaluate this compound for its potential as an inhibitor of novel cancer targets such as:

Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR-2, and BRAFV600E are critical in tumor progression, and other indole-based compounds have been developed as inhibitors. ekb.egnih.gov

Aromatase and iNOS: Dual inhibition of these enzymes is an emerging strategy for hormone-dependent breast cancer, and indole derivatives have shown promise in this area. nih.gov

DNA Topoisomerases: These enzymes are critical for DNA replication in cancer cells and represent a validated target for chemotherapy. ekb.eg

Neurodegenerative Diseases: The indole scaffold is a key pharmacophore for agents targeting neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govmdpi.com Given its structure, this compound could be explored as a modulator of targets such as:

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary strategy for managing Alzheimer's symptoms. mdpi.com

Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of Parkinson's disease.

AMP-activated protein kinase (AMPK): Activation of AMPK is a potential therapeutic strategy for neuroprotection. nih.govmdpi.com

Infectious Diseases: The global challenge of antimicrobial resistance necessitates the discovery of new therapeutic agents. 2-phenylindole derivatives have demonstrated antibacterial and antifungal activity. nih.govmdpi.com A particularly interesting target is Polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis, an essential enzyme for the pathogen's survival. nih.gov Screening this compound against a panel of resistant bacterial and fungal strains is a logical next step.

Inflammatory Disorders: 2-Phenylindole itself has been identified as an inhibitor of nitric oxide synthase (NOS) and the NF-κB signaling pathway, both of which are central to the inflammatory response. nih.gov This suggests that this compound could be investigated for its anti-inflammatory potential in conditions like rheumatoid arthritis or inflammatory bowel disease.

Therapeutic AreaPotential Biological TargetsRationale based on Related Compounds
Oncology VEGFR-2, EGFR, Aromatase, TopoisomerasesIndole derivatives show potent antiproliferative activity. ekb.egnih.gov
Neurodegeneration Cholinesterases, MAO, AMPKThe indole nucleus is a privileged scaffold for CNS targets. nih.govmdpi.com
Infectious Diseases Pks13 (Tuberculosis), Bacterial cell wall enzymes2-Phenylindoles exhibit antimycobacterial and antibacterial properties. nih.gov
Inflammation iNOS, NF-κBThe 2-phenylindole core inhibits key inflammatory pathways. nih.gov

Advanced Computational Approaches in Compound Design

Computational chemistry and chemoinformatics are indispensable tools in modern drug discovery for accelerating the design and optimization of lead compounds. researchgate.net Applying these methods to this compound can guide future research by predicting biological activities, optimizing pharmacokinetic properties, and elucidating mechanisms of action.

Structure-Based Drug Design (SBDD): If the crystal structure of a biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound. nih.govnih.gov This information is crucial for designing derivatives with improved potency and selectivity. For instance, docking studies could reveal how modifications to the phenyl ring or the carboxylate group might enhance interactions with key amino acid residues in an enzyme's active site.

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, quantitative structure-activity relationship (QSAR) models can be developed. researchgate.net By synthesizing and testing a library of analogues of this compound, a QSAR model could be built to correlate specific structural features with biological activity, guiding the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target receptor. researchgate.net These simulations can help assess the stability of the ligand-protein complex over time and identify key interactions that are critical for binding, offering a more dynamic picture than static docking poses.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Early-stage computational prediction of properties like solubility, permeability, and metabolic stability can help prioritize which derivatives of this compound are most likely to have favorable drug-like characteristics. nih.gov

Integration of Multidisciplinary Research for Compound Development

The successful translation of a promising compound from a laboratory curiosity to a potential therapeutic agent requires a concerted, multidisciplinary effort. The future development of this compound will depend on the seamless integration of expertise from various scientific fields.

Medicinal and Synthetic Chemistry: Medicinal chemists will design and synthesize novel analogues based on computational predictions and biological data, exploring the structure-activity relationships (SAR). nih.gov Synthetic chemists will focus on developing robust and scalable routes to produce these compounds.

Pharmacology and Molecular Biology: Pharmacologists will conduct in vitro and in vivo studies to evaluate the efficacy and mechanism of action of the new compounds. Molecular biologists will work to identify and validate the specific biological targets and pathways being modulated. nih.gov

Structural Biology: Techniques like X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structure of the compound bound to its target. This structural information provides invaluable insights for rational drug design, as demonstrated in the development of other indole-based inhibitors. nih.govnih.gov

Computational Science: As detailed above, computational chemists will provide predictive models for activity, binding, and ADMET properties, creating a feedback loop that accelerates the design-make-test-analyze cycle. researchgate.net

By fostering collaboration among these disciplines, the research community can systematically explore the therapeutic potential of this compound, efficiently navigating the complex path of drug discovery and development.

Q & A

Basic: How is the crystal structure of Methyl 2-phenyl-1H-indole-5-carboxylate determined using X-ray diffraction?

Answer:
The crystal structure can be resolved via single-crystal X-ray diffraction (SC-XRD). Data collection involves cooling crystals to 100–150 K to minimize thermal motion. Use SHELXS/SHELXD for phase determination and SHELXL for refinement, which handles anisotropic displacement parameters and hydrogen bonding networks. Validate the model using R-factors (<5% for high-resolution data) and check for twinning or disorder with the PLATON toolkit .

Basic: What are the standard synthetic routes for this compound?

Answer:
Common methods include:

  • Fischer indole synthesis : Condensation of phenylhydrazine derivatives with ketones in acidic media (e.g., acetic acid reflux).
  • Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the phenyl group at the indole 2-position.
    Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Advanced: How to resolve contradictions between spectral data (NMR/IR) and crystallographic models?

Answer:
Contradictions may arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies:

  • Compare experimental NMR/IR with computed spectra (DFT or molecular dynamics simulations).
  • Re-examine XRD data using SHELXL to detect disorder or partial occupancy.
  • Validate with complementary techniques like ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry checks .

Advanced: How to optimize synthetic yield under varying reaction conditions?

Answer:
Employ a Design of Experiments (DOE) approach:

  • Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–5 mol%).
  • Analysis : Monitor reaction progress via TLC/HPLC. For indole derivatives, acetic acid reflux with 1.1 equivalents of aldehyde precursors maximizes yield (75–85%) .
  • Byproduct mitigation : Use scavengers (molecular sieves for water removal) or adjust stoichiometry .

Safety: What personal protective equipment (PPE) is recommended for handling this compound?

Answer:
Based on structural analogs:

  • Respiratory : P95 or OV/AG/P99 respirators if aerosolized.
  • Skin : Nitrile gloves inspected for integrity; avoid direct contact.
  • Eye/Face : EN 166-certified safety goggles and face shields.
  • Engineering controls : Fume hoods with ≥0.5 m/s airflow .

Toxicology: What methodologies assess the compound’s toxicity profile?

Answer:

  • Acute toxicity : OECD Guideline 423 (oral LD50 in rodents).
  • Mutagenicity : Ames test (TA98/TA100 strains ± metabolic activation).
  • Carcinogenicity : IARC guidelines; current data indicate no classification (as per analogs) .

Structural Analysis: How to confirm functional groups (e.g., ester, indole) experimentally?

Answer:

  • IR : Ester C=O stretch at ~1700–1750 cm⁻¹; indole N-H stretch at ~3400 cm⁻¹.
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), methyl ester (δ 3.8–4.0 ppm).
    • ¹³C NMR : Ester carbonyl at ~165–170 ppm.
      Compare with literature data for Methyl 1H-indole carboxylates .

Advanced Synthesis: What strategies mitigate byproduct formation during indole cyclization?

Answer:

  • Catalyst optimization : Use Brønsted acids (p-TsOH) instead of Lewis acids to reduce side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve regioselectivity.
  • Temperature control : Slow heating (2°C/min) minimizes decomposition .

Data Validation: How to ensure accuracy in crystallographic refinement?

Answer:

  • Resolution cutoff : Use data with I/σ(I) > 2.0.
  • Refinement : Apply restraints for anisotropic displacement (SHELXL’s SIMU/DELU instructions).
  • Validation : Check with CheckCIF for ADPs, bond lengths, and angles. Twinning parameters (TWIN/BASF) resolve pseudo-symmetry issues .

Stability: What storage conditions preserve chemical integrity?

Answer:

  • Temperature : Store at –20°C in amber vials.
  • Atmosphere : Argon or nitrogen to prevent oxidation.
  • Decomposition risks : Avoid prolonged exposure to light or humidity (>60% RH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.